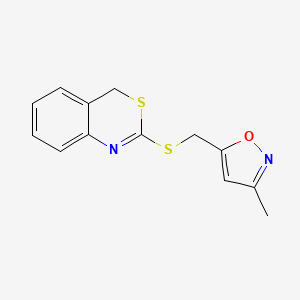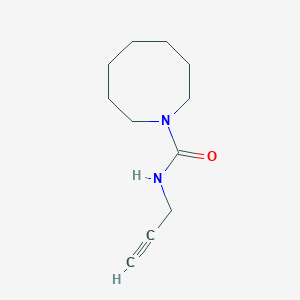![molecular formula C11H20N2O B7516560 N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7516560.png)
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide, also known as CX-717, is a nootropic drug that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors in the brain. CX-717 is a positive allosteric modulator of AMPA receptors, which means it enhances the activity of these receptors.
Wirkmechanismus
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide works by enhancing the activity of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the brain. By increasing the activity of these receptors, N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide can enhance synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences.
Biochemical and Physiological Effects:
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in memory and learning. It has also been shown to increase the release of dopamine, a neurotransmitter that is involved in motivation and reward. N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide has been shown to increase the activity of the prefrontal cortex, a brain region that is involved in executive function, working memory, and attention.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide is that it is a selective modulator of AMPA receptors, which means it does not affect other neurotransmitter systems in the brain. This makes it a useful tool for studying the role of AMPA receptors in various neurological processes. However, one limitation of N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide is that it has a short half-life in the body, which means it needs to be administered frequently to maintain its effects.
Zukünftige Richtungen
There are several future directions for research on N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide. One direction is to study its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to study its potential use in enhancing cognitive function in healthy individuals. Additionally, further research is needed to understand the long-term effects of N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide on the brain and its safety profile.
Synthesemethoden
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide can be synthesized using a multistep process that involves the reaction of 2-ethylpyrrolidine with cyclopropanecarboxylic acid. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylmorpholine to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide has been extensively studied for its potential use in cognitive enhancement and as a treatment for various neurological disorders. It has been shown to improve memory, attention, and learning in animal models and in human clinical trials. N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-13-7-3-4-10(13)8-12-11(14)9-5-6-9/h9-10H,2-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJKYIZJLVMOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)
![3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B7516495.png)


![3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide](/img/structure/B7516521.png)

![N-cyclopentyl-2-methoxy-5-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B7516530.png)
![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7516542.png)
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7516556.png)


![2-[Methyl-(4-methylcyclohexyl)amino]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B7516597.png)